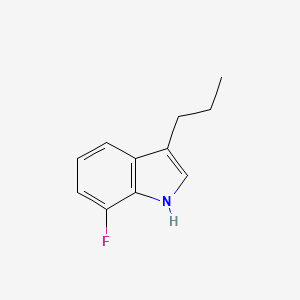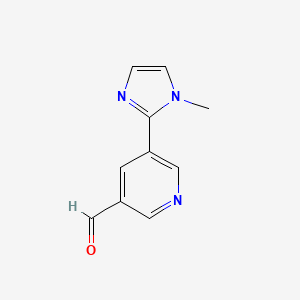
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, which is then methylated using methyl iodide . The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
化学反应分析
Types of Reactions
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .
相似化合物的比较
Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but lacks the pyridine ring.
2-(1-Methyl-1H-imidazol-2-yl)pyridine: Similar but lacks the aldehyde group.
Uniqueness
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings along with an aldehyde group. This combination allows for versatile reactivity and a wide range of applications in different fields.
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3 |
InChI 键 |
MCIBXSPLYRDYMQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


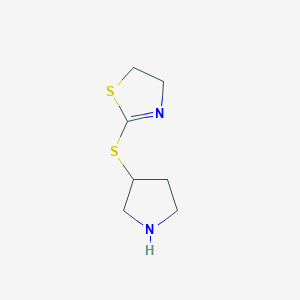
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
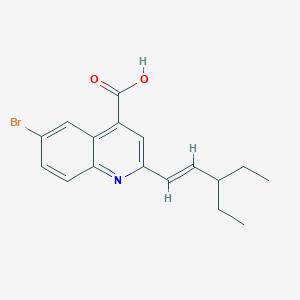
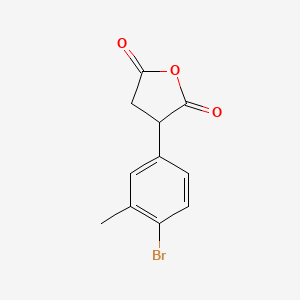
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)


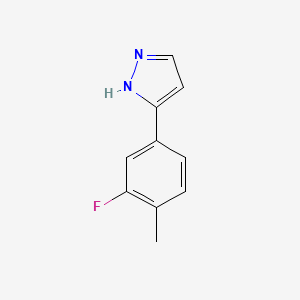
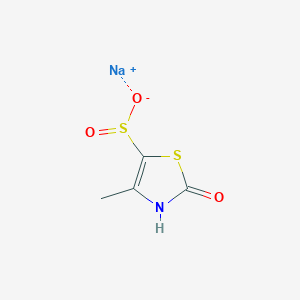

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

